molecular formula C7H11NO3 B1440765 4-Oxo-1-propyl-2-azetidinecarboxylic acid CAS No. 1246172-38-2

4-Oxo-1-propyl-2-azetidinecarboxylic acid

Cat. No. B1440765
CAS RN: 1246172-38-2
M. Wt: 157.17 g/mol
InChI Key: ACZRXKUPZGCHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-1-propyl-2-azetidinecarboxylic acid, also known as OPAC, is a chemical compound that has received increasing attention in recent years. It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors .


Molecular Structure Analysis

The molecular formula of 4-Oxo-1-propyl-2-azetidinecarboxylic acid is C7H11NO3. The molecular weight is 157.17 g/mol. The crystals of the compound are orthorhombic and belong to the P 2 1 2 1 2 1 space group .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

4-Oxo-1-propyl-2-azetidinecarboxylic acid: is a valuable precursor in the synthesis of β-lactam antibiotics . These antibiotics are crucial in the pharmaceutical industry due to their effectiveness against a broad range of bacteria. The compound’s structure allows for the creation of various β-lactam derivatives, which can be further developed into potent antibiotics.

NMDA Receptor Antagonists

This compound serves as an important building block for the synthesis of NMDA (N-methyl-D-aspartate) receptor antagonists . These antagonists play a significant role in neuropharmacology, potentially treating conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain.

Production of 3-Alkyl-L-Aspartic Acids

The synthesis of 3-alkyl-L-aspartic acids utilizes 4-Oxo-1-propyl-2-azetidinecarboxylic acid as a starting material . These aspartic acid derivatives are studied for their potential use in polymeric materials and as intermediates in organic synthesis.

Liquid Crystal and Piezoelectric Materials

Optically active derivatives of 4-Oxo-1-propyl-2-azetidinecarboxylic acid can yield helical polyaspartates through anionic ring-opening polymerization . These polymers exhibit liquid crystal and piezoelectric properties, making them interesting for materials science research.

Synthesis of Carbapenems

Carbapenems are a class of highly effective antibiotics used to treat severe or high-risk bacterial infections4-Oxo-1-propyl-2-azetidinecarboxylic acid is used to synthesize 4-acetoxy-2-azetidinones, which are precursors for carbapenem antibiotics .

Development of Polyamide Materials

The compound’s propensity for amide bond cleavage has been utilized in the synthesis of linear polyamides with hydroxymethyl pendants . This feature allows for the creation of polymers with specific functional groups, which can be used in various industrial applications.

properties

IUPAC Name

4-oxo-1-propylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-8-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRXKUPZGCHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1-propyl-2-azetidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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